1,2-Dioxan-3-one
Description
Structure
3D Structure
Properties
CAS No. |
62094-46-6 |
|---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
dioxan-3-one |
InChI |
InChI=1S/C4H6O3/c5-4-2-1-3-6-7-4/h1-3H2 |
InChI Key |
OIFGOYSMYOQSAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OOC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Dioxan 3 One and Its Derivatives
Strategies for the Construction of the 1,2-Dioxan-3-one Ring System
The formation of the 1,2-dioxane (B1202867) ring is approached through various methodologies that depend on the nature of the peroxide source and the strategy for ring closure. researchgate.net Common approaches involve the cyclization of linear precursors containing a hydroperoxide group that can react intramolecularly with an electrophilic center. nih.govbeilstein-journals.org These methods often require careful control of reaction conditions to favor the desired six-membered ring formation and avoid side reactions.
Intramolecular cyclization represents a cornerstone in the synthesis of the 1,2-dioxane core. These methods typically involve a suitably positioned nucleophilic peroxide or hydroperoxide group and an electrophilic site within the same molecule.
One established strategy is the intramolecular nucleophilic displacement of a leaving group, such as a halide or mesylate, by a peroxide nucleophile. nih.gov A related approach involves the intramolecular attack of a peroxide nucleophile onto an epoxide. nih.gov While effective, these methods necessitate the pre-installation of the required leaving group or epoxide functionality. nih.gov
A more versatile method involves the intramolecular opening of oxetanes by hydroperoxides. researchgate.net The 6-exo cyclization pathway required to form the 1,2-dioxane ring is generally slower and proceeds with more moderate stereoselectivity compared to the 5-exo cyclization that forms 1,2-dioxolanes. researchgate.net
Conjugate addition reactions, specifically intramolecular oxa-Michael reactions, provide a direct route to functionalized 1,2-dioxanes. nih.govthieme-connect.com In this approach, unsaturated hydroperoxides, which can be generated from dienes via cobalt-catalyzed hydroperoxidation, undergo cyclization in the presence of a base catalyst. thieme-connect.com This method is particularly relevant for forming derivatives of this compound, as the precursor often contains an α,β-unsaturated ester or amide moiety. nih.govthieme-connect.com
| Method | Precursor Type | Key Transformation | Reference |
|---|---|---|---|
| Nucleophilic Displacement | γ- or δ-Hydroperoxy alkyl halide/mesylate | SN2 displacement of leaving group by hydroperoxide | nih.gov |
| Epoxide Opening | γ- or δ-Hydroperoxy epoxide | Intramolecular ring-opening of epoxide | nih.gov |
| Oxetane Opening | δ- or ε-Hydroperoxy oxetane | 6-exo intramolecular ring-opening of oxetane | researchgate.net |
| Oxa-Michael Addition | Unsaturated hydroperoxide with electron-deficient alkene | Conjugate addition of hydroperoxide to alkene | nih.govthieme-connect.com |
Oxidative cyclization reactions offer an alternative pathway to the 1,2-dioxane ring system, often starting from unsaturated precursors and incorporating the peroxide bond during the ring-forming step.
A notable example is the Palladium(II)-catalyzed cyclization of γ,δ-unsaturated tertiary hydroperoxides. nih.gov This method facilitates the intramolecular attack of the peroxide onto the palladium-activated alkene, yielding 1,2-dioxane products. nih.gov The reaction is tolerant of various functional groups, allowing for subsequent synthetic manipulations of the products. nih.gov
Another powerful technique is the oxidative ring expansion of cyclobutanols. researchgate.net Using a cobalt catalyst such as Co(acac)2 and triplet oxygen, cyclobutanols can be converted into 1,2-dioxanols. researchgate.net The reaction proceeds via the formation of an alkoxy radical, which drives a regioselective cleavage of the cyclobutane (B1203170) ring, followed by the insertion of molecular oxygen. researchgate.net This method is particularly effective for secondary cyclobutanols and can produce 1,2-dioxanes with a preferred 3,6-cis-configuration after further substitution. researchgate.net
| Substrate | Catalyst System | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Secondary Cyclobutanols | Co(acac)2, O2 | 1,2-Dioxanols | Regioselective ring cleavage on the more substituted side | researchgate.net |
| Tertiary Cyclobutanols | Co(acac)2, O2 | 1,2-Dioxanols | Applicable to certain tertiary alcohols | researchgate.net |
Electrophilic and radical cyclizations are among the most common methods for synthesizing the 1,2-dioxane ring. nih.gov These reactions typically involve the cyclization of unsaturated hydroperoxides.
In electrophilic cyclization, the alkene is activated by an external electrophile, which induces the intramolecular attack of the hydroperoxide nucleophile. Common electrophiles used for this purpose include sources of halonium (e.g., from N-iodosuccinimide) or mercuronium ions. nih.gov A potential drawback is the need for a subsequent step to remove the residual halogen or mercury atom from the product. nih.gov
Radical cyclizations proceed through a different mechanism, typically involving the generation of a peroxyl radical that subsequently adds to an intramolecular double bond. nih.govrsc.org These reactions are well-established and generally proceed via a 6-exo cyclization pathway to form the six-membered dioxane ring. wikipedia.org Studies comparing the cyclization of substrates like 3-hydroperoxymethylhexa-1,5-diene have shown that radical pathways can offer different selectivity compared to electrophile-induced methods. rsc.org For instance, radical cyclizations may occur exclusively at one double bond, whereas electrophilic conditions can lead to a mixture of products from attacks at different unsaturated sites. rsc.org
Asymmetric Synthesis of the this compound Scaffold
The development of asymmetric syntheses for the 1,2-dioxane scaffold is crucial for accessing enantiomerically pure natural products and their analogues. nih.govunl.edu Strategies generally focus on either controlling the stereochemistry during the ring-closing step or establishing the desired chirality in the acyclic precursor before cyclization.
A highly effective strategy for the asymmetric synthesis of 1,2-dioxanes is the stereospecific intramolecular alkylation of a hydroperoxyacetal. nih.govresearchgate.netnih.gov This approach relies on a precursor where the stereocenters have been pre-established. The cyclization, which involves the displacement of a leaving group such as a secondary sulfonate by the hydroperoxyacetal, proceeds in a stereospecific manner, transferring the chirality of the precursor to the final cyclic product. nih.govresearchgate.net
This methodology has been successfully applied to the synthesis of the peroxyplakoric acid family of marine natural products, which feature a 6-methoxy-1,2-dioxane-3-propionic acid core. nih.gov The stereochemistry of the final product is directly dictated by the configuration of the secondary alcohol precursor to the sulfonate leaving group. nih.govresearchgate.net Similarly, the intramolecular opening of chiral, non-racemic oxetanes by hydroperoxides can proceed with good stereoselectivity, providing another route to chiral 1,2-dioxanes. researchgate.net
The key to the success of stereospecific cyclizations is the ability to synthesize the acyclic precursors with high diastereoselectivity and enantioselectivity. Asymmetric induction in the precursor chemistry is therefore of paramount importance.
Asymmetric aldol (B89426) reactions have proven to be a powerful tool for setting the required stereocenters in the precursors for 1,2-dioxane synthesis. nih.govresearchgate.net For the synthesis of the peroxyplakorate "A" series, which requires a specific syn-stereochemistry in the final product, an anti-aldol precursor is needed. nih.gov This was achieved by reacting an aldehyde with the dialkylboronate derived from a chiral ester, which furnished the desired (2R,3R)-anti diastereomer in high selectivity. nih.gov This aldol product contains the necessary stereocenters that are then carried through the synthetic sequence, ultimately defining the stereochemistry of the 1,2-dioxane ring after cyclization. nih.govresearchgate.net This approach, where the stereochemistry is set early via a reliable asymmetric reaction, is central to the total synthesis of complex chiral 1,2-dioxane-containing natural products. researchgate.net
| Chiral Auxiliary/Reagent | Reaction Type | Achieved Stereochemistry | Significance | Reference |
|---|---|---|---|---|
| Dialkylboronate of chiral ester 1 | Asymmetric Anti-Aldol Reaction | Predominantly (2R,3R)-anti diastereomer | Establishes key stereocenters for stereospecific cyclization | nih.gov |
Utility of Chiral Auxiliaries and Catalysts in this compound Synthesis
The asymmetric synthesis of this compound derivatives often relies on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of key bond-forming reactions. researchgate.net Chiral auxiliaries are enantiomerically pure compounds that, when attached to a substrate, influence the approach of reagents to a prochiral center, leading to the preferential formation of one diastereomer over another. wikipedia.org This diastereoselective control is crucial for establishing the desired absolute stereochemistry in the final product.
A notable strategy in the synthesis of a core structure related to the peroxyplakoric acids, which contain a substituted 1,2-dioxane ring, involves a highly diastereoselective aldol reaction of a chiral ester. scispace.com This approach highlights the utility of a chiral auxiliary derived from (1R, 2S)-norephedrine to set two contiguous stereocenters in a key acyclic precursor.
In this synthesis, a chiral propionate (B1217596) ester, specifically (1R, 2S)-2-(N-Benzyl-N-mesitylenesulfonyl)amino-1-phenyl-1-propyl propionate, serves as the chiral auxiliary-bearing substrate. scispace.com The reaction of the dialkylboron enolate of this chiral ester with an aldehyde proceeds with high diastereoselectivity to furnish the desired (2R, 3R)-anti aldol adduct as the major product. The bulky chiral auxiliary effectively shields one face of the enolate, directing the electrophilic aldehyde to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenters.
The following table summarizes the key components and outcomes of this diastereoselective aldol reaction:
| Reactants | Chiral Auxiliary | Key Reaction | Major Product Diastereomer | Significance |
| Chiral propionate ester, Aldehyde | (1R, 2S)-Norephedrine derivative | Dialkylboron-mediated aldol reaction | (2R, 3R)-anti | Establishes crucial stereocenters for the 1,2-dioxane ring precursor. |
This table illustrates the use of a norephedrine-derived chiral auxiliary in a key stereocenter-defining step for the synthesis of a 1,2-dioxane precursor.
Following the aldol reaction, the resulting B-hydroxy ester is then carried through a series of transformations, including reduction and protection, to yield a precursor poised for the formation of the 1,2-dioxane ring. The chiral auxiliary is typically cleaved and can be recovered for reuse after it has served its purpose in establishing the desired stereochemistry. wikipedia.org
While this example focuses on a precursor to a substituted 1,2-dioxane, the principles of using chiral auxiliaries in aldol reactions are directly applicable to the synthesis of chiral building blocks for this compound derivatives. By carefully selecting the chiral auxiliary and reaction conditions, chemists can effectively control the absolute configuration of stereocenters within the molecule.
Novel Catalyst Systems and Reaction Conditions in this compound Synthesis
Detailed research findings on novel catalyst systems and specific reaction conditions developed exclusively for the synthesis of this compound are not extensively documented in the readily available scientific literature. While general methods for the synthesis of related dioxane structures exist, specific advancements in catalysis for the this compound core are less common.
Multicomponent Reactions for Diversified this compound Structures
Information regarding the application of multicomponent reactions (MCRs) for the direct synthesis of diversified this compound structures is limited in the current body of scientific literature. MCRs, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are a powerful tool for generating molecular diversity. However, their specific application to the construction of the this compound ring system has not been widely reported.
Elucidation of Reaction Mechanisms and Reactive Intermediates Associated with 1,2 Dioxan 3 One
Mechanistic Pathways of 1,2-Dioxan-3-one Ring Formation
The synthesis of the this compound ring system, also known as a γ-peroxylactone, is a challenging task due to the lability of the endoperoxide linkage. However, several mechanistic pathways have been explored for the formation of related 1,2-dioxane (B1202867) structures, which are informative for understanding the synthesis of this compound.
One of the most prominent methods for forming cyclic peroxides is through the ozonolysis of unsaturated compounds. beilstein-journals.orgunl.edulibretexts.orgclockss.org The generally accepted Criegee mechanism for ozonolysis involves the 1,3-dipolar cycloaddition of ozone to a carbon-carbon double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). unl.edulibretexts.org This intermediate rapidly rearranges via cycloreversion to a carbonyl compound and a carbonyl oxide, often referred to as the Criegee intermediate. unl.edulibretexts.org In an intramolecular context, if the initial alkene contains a suitably positioned carboxylic acid or ester group, the Criegee intermediate can cyclize to form a peroxylactone ring. Specifically for a this compound, this would involve the ozonolysis of a γ,δ-unsaturated carboxylic acid. The intramolecular trapping of the carbonyl oxide by the carboxylic acid group would lead to the formation of the six-membered ring.
Another key strategy involves the peroxidation of γ-ketoesters. The reaction of a γ-ketoester with a peroxide source, such as hydrogen peroxide, in the presence of a Lewis or Brønsted acid catalyst can lead to the formation of a γ-hydroperoxy-γ-peroxylactone. nih.gov For example, using a BF₃·Et₂O/H₂O₂ system, γ-ketoesters can be converted to their corresponding γ-hydroperoxy-γ-peroxylactones. nih.gov This reaction proceeds through the formation of a hydroperoxyacetal intermediate which then undergoes intramolecular cyclization. The subsequent reduction of the hydroperoxy group would yield the target this compound.
Radical-mediated cyclizations also offer a pathway to 1,2-dioxane rings. The oxidation of certain unsaturated compounds can generate a carbon-centered radical that subsequently reacts with molecular oxygen. beilstein-journals.org The resulting peroxy radical can then undergo intramolecular cyclization to form the dioxane ring. For instance, the oxidation of (Z)-ethyl 2-(3-(prop-1-en-2-yl)cyclohexylidene)acetate is proposed to proceed through an O-centered radical, which rearranges to a C-centered radical. This radical then adds oxygen and is reduced to a hydroxy-substituted 1,2-dioxane derivative. beilstein-journals.org
A summary of general synthetic approaches to related cyclic peroxides is presented below:
| Precursor Type | Reagents/Conditions | Intermediate(s) | Ring System Formed |
|---|---|---|---|
| γ,δ-Unsaturated Carboxylic Acid | O₃ | Carbonyl Oxide (Criegee Intermediate) | This compound |
| γ-Ketoester | H₂O₂, BF₃·Et₂O | γ-Hydroperoxy-γ-peroxylactone | Substituted this compound |
| Unsaturated Compound | O₂, Radical Initiator | Peroxy Radical | Substituted 1,2-Dioxane |
Investigation of Ring-Opening and Decomposition Mechanisms
The decomposition of this compound is primarily driven by the cleavage of the weak O-O bond, which has a low dissociation energy. Thermal and photochemical methods are common ways to initiate this process.
Thermal Decomposition: Upon heating, the peroxide bond in this compound undergoes homolytic cleavage to form a 1,6-diradical. The subsequent fate of this diradical determines the final products. A major pathway is decarboxylation, losing a molecule of carbon dioxide, to form a 1,5-diradical. This diradical can then undergo further reactions such as cyclization to form a cyclobutane (B1203170) derivative or undergo hydrogen abstraction to yield linear products.
Studies on the thermal decomposition of related β-peroxylactones (four-membered rings) show that they generate oxygen 1,3-diradicals. fao.orgcsic.esrsc.org In one case, the thermolysis of a steroidal β-peroxylactone led to the stereoselective formation of a tetrahydrofuran (B95107) ring via intramolecular hydrogen abstraction, suggesting a concerted mechanism rather than the involvement of free radicals. fao.orgcsic.esrsc.org The thermal decomposition of 1,2-dioxane itself has been studied, with an activation energy of 33.4 kcal/mole, which is lower than that for acyclic peroxides, a fact attributed to ring strain. scholaris.ca The decomposition of poly(1,4-dioxan-2-one) proceeds via an unzipping depolymerization, reverting to the monomer. researchgate.net For this compound, a likely decomposition pathway involves initial O-O bond cleavage followed by loss of CO₂ and subsequent rearrangement or fragmentation of the resulting hydrocarbon diradical.
Photochemical Decomposition: Photolysis provides an alternative route for the decomposition of this compound. Irradiation with UV light can also induce the homolysis of the O-O bond. Photochemical decomposition of diazo compounds in dioxane has been shown to sometimes yield minor products suspected to be cyclic peroxides. cdnsciencepub.comingentaconnect.com The photochemistry of related compounds often involves the formation of radical intermediates. annualreviews.org For this compound, photochemical decomposition would be expected to proceed via the same 1,6-diradical intermediate as in the thermal process, leading to a similar array of potential products. The specific products would depend on the wavelength of light used and the presence of sensitizers or radical scavengers.
| Decomposition Method | Key Intermediate | Primary Products |
| Thermal | 1,6-Diradical | Carbon Dioxide, Carbonyls, Cycloalkanes |
| Photochemical | Excited State, 1,6-Diradical | Carbon Dioxide, Carbonyls, Rearrangement Products |
Role of this compound as a Precursor or Intermediate in Subsequent Transformations
This compound and related structures can serve as important intermediates in complex reaction sequences, most notably in ozonolysis reactions. The Criegee intermediate formed during the ozonolysis of an alkene is a key transient species. unl.edu While it often recombines with a carbonyl compound to form a 1,2,4-trioxolane (B1211807) (final ozonide), it can be trapped by other nucleophiles.
Recent research has focused on the synthesis and stabilization of Criegee intermediates. It has been shown that γ-hydroperoxy-γ-peroxylactones can serve as stable precursors to Criegee intermediates constrained within a six-membered ring. nih.gov Treatment of these precursors can release the Criegee intermediate, which can then participate in further reactions. For example, reduction of a γ-hydroperoxy-γ-peroxylactone with triphenylphosphine (B44618) can lead to a γ-hydroxy-γ-peroxylactone, which is effectively a cyclic representation of a Criegee intermediate. nih.gov
The Baeyer-Villiger rearrangement is another potential transformation. However, studies on γ-hydroperoxy-γ-peroxylactones show that stereoelectronic effects can suppress the expected Baeyer-Villiger rearrangement, allowing for the isolation of the cyclic peroxide. nih.gov The reduction of this compound itself, for instance with a reducing agent like triphenylphosphine, would likely lead to ring-opening, yielding a γ-hydroxy carboxylic acid.
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of reactions involving the this compound ring is of significant interest, particularly in the context of asymmetric synthesis.
Formation: During the formation of the this compound ring, new stereocenters can be created. For instance, the synthesis of γ-hydroperoxy-γ-peroxylactones from γ-ketoesters results in a mixture of diastereomers. nih.gov In one studied case, a preference for the trans isomer was observed, even though calculations suggested the cis isomer was thermodynamically more stable, indicating kinetic control of the cyclization step. nih.gov
Reactions: Reactions involving the pre-formed this compound ring can also be highly stereoselective. As mentioned, the thermal decomposition of a steroidal β-peroxylactone proceeds with complete stereoselectivity, suggesting a concerted mechanism where the geometry of the transition state dictates the outcome. fao.orgcsic.esrsc.org This implies that the conformational constraints of the this compound ring would play a crucial role in the stereochemical course of its rearrangements. The chair-like conformation of the six-membered ring, with its axial and equatorial positions, would influence the trajectory of intramolecular reactions, such as hydrogen abstraction by the initially formed diradical.
The table below summarizes key stereochemical observations in related systems.
| Reaction Type | System | Stereochemical Outcome | Mechanistic Implication |
| Ring Formation | γ-Ketoester to γ-Hydroperoxy-γ-peroxylactone | Diastereomeric mixture, preference for trans | Kinetically controlled cyclization |
| Thermal Decomposition | Steroidal β-Peroxylactone | Complete stereoselectivity in H-abstraction | Concerted pericyclic-like mechanism |
Theoretical and Computational Investigations of 1,2 Dioxan 3 One
Molecular Structure and Conformational Analysis of the 1,2-Dioxane (B1202867) Ring System
The 1,2-dioxane ring is a six-membered heterocyclic system containing a peroxide linkage. Its conformational preferences are a key determinant of its physical and chemical properties.
Computational studies, employing both ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the conformational landscape of the 1,2-dioxane ring system. nih.govresearchgate.net These studies consistently show that, like cyclohexane, the 1,2-dioxane ring predominantly adopts a chair conformation to minimize steric and torsional strain. unlp.edu.ar However, twist conformations are also possible and their relative energies have been a subject of detailed computational investigation. nih.govresearchgate.net
For the parent 1,2-dioxane, ab initio and DFT calculations at various levels of theory (e.g., HF, MP2, B3LYP, B3PW91 with basis sets like 6-31G*) have been used to optimize the geometries of both chair and twist conformers. nih.govresearchgate.net These studies help in understanding the influence of factors like lone pair interactions on the geometrical parameters. For substituted 1,2-dioxanes, such as trans-3,6-dimethoxy-1,2-dioxane, DFT calculations (B3LYP with 3-21+G and 6-311+G basis sets) have been used to compare the stability of different isomers, revealing the impact of stereoelectronic effects like the anomeric effect. unlp.edu.ar
Table 1: Comparison of Computational Methods for Conformational Analysis of Dioxanes
| Computational Method | Basis Set | Key Findings | Reference |
|---|---|---|---|
| Ab initio (HF, MP2) | 6-31G* | Optimized geometries of chair and twist conformers of 1,2-dioxane and its halogenated derivatives. nih.govresearchgate.net | nih.govresearchgate.net |
| DFT (B3LYP, B3PW91) | 6-31G* | Investigated conformational stability and the effect of polar medium on 1,2-dioxane systems. nih.govresearchgate.net | nih.govresearchgate.net |
| DFT (B3LYP) | 3-21+G, 6-311+G | Studied the anomeric effect in trans-3,6-dimethoxy-1,2-dioxane, showing the diaxial conformer to be more stable. unlp.edu.ar | unlp.edu.ar |
Ring strain in cyclic molecules arises from deviations from ideal bond angles, bond lengths, and torsional angles. numberanalytics.com In the case of 1,2-dioxan-3-one, the presence of the peroxide bond and the carbonyl group within the six-membered ring introduces specific strains that significantly influence its reactivity. The inherent strain in the peroxide bond itself makes it susceptible to cleavage, a key step in many of its reactions.
Computational methods allow for the quantification of this ring strain. For instance, isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, can be used at levels of theory like MP4SDTQ/6-31G**//MP2/6-31G* to calculate enthalpies of formation and subsequently determine ring strain energies. researchgate.net The calculated ring strain for 1,2-dioxane is relatively low (4.0 kcal/mol) compared to smaller cyclic peroxides like dioxirane (B86890) (30.7 kcal/mol) and 1,2-dioxetane (B1211799) (26.7 kcal/mol). researchgate.net This suggests that while the peroxide bond is a reactive site, the six-membered ring itself is not exceptionally strained. However, the introduction of a carbonyl group to form this compound would alter the ring's geometry and strain, likely influencing its thermal stability and propensity for ring-opening reactions. beilstein-journals.org
Quantum chemical calculations are essential for understanding the electronic structure of molecules like this compound. Methods such as Natural Bonding Orbital (NBO) analysis can provide insights into charge distribution, hybridization, and hyperconjugative interactions. ijcce.ac.irajchem-b.com For analogous 1,4-dioxane (B91453) systems, DFT calculations at the B3LYP/6-311G(d,p) level have been used to investigate the electronic structure, including the analysis of natural charges and second-order perturbation energies. ijcce.ac.ir
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. ijcce.ac.irsci-hub.se These frontier molecular orbitals can help in understanding the molecule's behavior as an electrophile or nucleophile. For instance, in related chalcone (B49325) derivatives containing a dioxin ring, DFT has been used to calculate global reactivity descriptors like chemical hardness and potential, which are derived from HOMO and LUMO energies. sci-hub.se Such analyses for this compound would be invaluable in predicting its reactivity in various chemical transformations.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides powerful tools to model reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. cuny.edu For reactions involving cyclic peroxides, DFT methods are commonly employed to map out the potential energy surface. nih.gov For example, in the epoxidation of olefins by dioxiranes, a related class of cyclic peroxides, transition state modeling at the UB3LYP-DFT/6-31G* level of theory has been successful in predicting enantioselectivity. nih.gov
The study of reaction pathways for this compound would likely involve modeling its decomposition or its reactions with other molecules. Computational methods can identify the lowest energy pathways and the structures of the transition states involved. arxiv.org For instance, in the formation of NH-1,2,3-triazoles in 1,4-dioxane as a solvent, the M06-2X functional has been used to evaluate the reaction mechanism and identify key transition state geometries. researchgate.net Similar approaches could be applied to understand the synthesis and reactivity of this compound, providing a detailed picture of the bond-breaking and bond-forming processes.
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR Studies on Analogous 1,2-Dioxanes)
While experimental data on this compound itself is scarce, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are vital for the structural elucidation of its analogues. nih.govnumberanalytics.com Computational methods play a crucial role in interpreting these spectra.
DFT calculations can predict NMR chemical shifts with a reasonable degree of accuracy. nih.govresearchgate.net For halogen-substituted 1,2-dioxanes, 13C-NMR chemical shifts have been calculated and discussed in the context of their conformational properties. nih.govresearchgate.net The agreement between calculated and experimental NMR data can help confirm the proposed structures and conformational assignments. researchgate.netlongdom.org In the case of 1,2-dioxane natural products, the analysis of 1H NMR coupling constants has been used to assign the configuration of substituents on the ring. nih.gov
Table 2: Application of Spectroscopic Techniques and Computational Methods for Dioxane Structures
| Technique | Computational Method | Application | Reference |
|---|---|---|---|
| 1H NMR | - | Analysis of coupling constants for configurational assignment in peroxyplakoric acids. nih.gov | nih.gov |
| 13C NMR | DFT (B3LYP, B3PW91) | Calculation of chemical shifts for halogenated 1,2-dioxanes to support conformational studies. nih.govresearchgate.net | nih.govresearchgate.net |
| NMR (general) | GIAO (Gauge-Independent Atomic Orbital) | Simulation of 1H and 13C NMR spectra for comparison with experimental data. researchgate.net | researchgate.net |
Advanced Computational Predictions for this compound Derivatives
The framework of computational chemistry allows for the predictive design of novel this compound derivatives with desired properties. By systematically modifying the substituents on the this compound core, it is possible to computationally screen for molecules with enhanced stability, specific reactivity, or other interesting electronic properties.
For example, computational studies on derivatives of 1,4-benzodioxan have been used to establish structure-activity relationships for their antibacterial properties. sci-hub.se Similarly, for derivatives of 1,3-dioxane, computational methods have been used to investigate their potential as anticancer agents by studying their interaction with biological targets through molecular docking. colab.ws These approaches could be extended to this compound, enabling the in-silico design and evaluation of new derivatives for various applications, guiding future synthetic efforts.
Applications of 1,2 Dioxan 3 One in Complex Organic Synthesis and Natural Product Chemistry
Strategic Role as a Building Block for Peroxyplakoric Acid Core Structures
The 1,2-dioxane (B1202867) ring system is the central structural motif of the peroxyplakoric acids, a family of marine natural products isolated from the Plakortis species of sponges. researchgate.netnih.gov These compounds exhibit significant antifungal and antimalarial activities. nih.gov The core of these natural products is often a 6-methoxy-1,2-dioxane-3-propionic acid structure. nih.gov The synthesis of this core, and by extension the total synthesis of the peroxyplakoric acids, heavily relies on strategies that can stereoselectively construct the substituted 1,2-dioxane ring.
A key challenge in synthesizing the peroxyplakoric acid core is the stereoselective introduction of substituents at the C3 and C6 positions of the 1,2-dioxane ring. nih.gov The 1,2-dioxan-3-one framework serves as a valuable synthon, or a synthetic equivalent, for the propionic acid side chain at the C3 position. Methodologies have been developed where a precursor containing a latent this compound moiety is cyclized to form the desired core structure. For instance, the stereospecific intramolecular alkylation of a hydroperoxyacetal provides a powerful method for creating the dioxane propionate (B1217596) core of the peroxyplakorates. researchgate.netnih.gov
The strategic importance of the this compound building block is underscored by its utility in convergent synthetic approaches. By preparing a functionalized 1,2-dioxane core, chemists can then couple it with various side chains to access different members of the peroxyplakoric acid family and their analogs. unl.edu This modular approach is essential for exploring the structure-activity relationships of these potent natural products.
Table 1: Key Natural Products Containing the 1,2-Dioxane Core
| Natural Product | Source Organism | Biological Activity |
| Peroxyplakoric Acid A | Plakortis sponge | Antifungal, Antimalarial |
| Peroxyplakoric Acid B | Plakortis sponge | Antifungal, Antimalarial |
| Plakortide E | Plakortis sponge | Antifungal, Antitumor |
| Mycaperoxide B | Marine sponge | Not specified |
| Chondrillin | Chondrilla sponge | Antimalarial |
Integration into Total Synthesis Strategies of Peroxidized Natural Products
The incorporation of the this compound moiety into the total synthesis of peroxidized natural products is a testament to its versatility. researchgate.net A significant hurdle in the synthesis of these molecules is the presence of both an oxidation-sensitive polyunsaturated side chain and a reduction-sensitive 1,2-dioxane ring within the same molecule. unl.edu Therefore, synthetic strategies must be carefully designed to be chemoselective.
One successful strategy involves the late-stage introduction of the polyunsaturated side chain to a pre-formed 1,2-dioxane core. unl.edu For example, an alkynyl-substituted 1,2-dioxane can serve as a handle for palladium-mediated coupling reactions, such as the Sonogashira coupling, to install the complex side chain. unl.edu This approach protects the sensitive peroxide bond from the conditions required for side-chain construction.
Another elegant approach is the stereospecific intramolecular cyclization of a hydroperoxyacetal precursor. nih.govunl.edu In the asymmetric synthesis of peroxyplakoric acids, the stereochemistry of the final product is controlled by an initial asymmetric aldol (B89426) reaction, which sets the stereocenters in the acyclic precursor. researchgate.netnih.gov This precursor is then cyclized to form the 1,2-dioxane ring with the desired stereochemistry. This method provides a general solution for accessing the 1,2-dioxane unit found in many peroxide natural products. nih.govunl.edu
Furthermore, palladium(II)-catalyzed cyclization of unsaturated hydroperoxides has emerged as a powerful tool for synthesizing 1,2-dioxanes. nih.gov This method allows for the creation of 1,2-dioxanes with acetic acid side chains, a common feature in naturally occurring peroxides like peroxyplakoric acid A1 methyl ester. nih.gov
Development of Methodologies for Installing the this compound Moiety
The development of robust and stereoselective methods for constructing the this compound ring is a central theme in the synthesis of peroxidized natural products. Several innovative methodologies have been reported to achieve this transformation.
Intramolecular Alkylation of Hydroperoxyacetals: This is a cornerstone strategy for the asymmetric synthesis of the 1,2-dioxane core of peroxyplakorates. nih.govunl.edu The process typically involves the ozonolysis of a homoallylic alcohol to generate a hydroperoxyacetal, which then undergoes base-mediated intramolecular cyclization to furnish the 1,2-dioxane ring. unl.edu The stereochemistry of the substituents on the ring is controlled by the stereochemistry of the starting acyclic precursor. nih.gov
Palladium(II)-Catalyzed Cyclization of Unsaturated Hydroperoxides: This method provides a direct route to functionalized 1,2-dioxanes. nih.gov The reaction proceeds via an intramolecular oxypalladation of the double bond by the hydroperoxide, followed by reductive elimination to afford the cyclic peroxide. This methodology is particularly useful for synthesizing 1,2-dioxanes bearing ester functionalities, which can be further elaborated. nih.gov
Oxidative Ring Expansion of Cyclobutanols: A novel approach involves the oxidative ring expansion of cyclobutanols using cobalt catalysis and molecular oxygen to yield 1,2-dioxanols. sci-hub.se These can be further oxidized to the corresponding 1,2-dioxan-3-ones. This method is driven by the regioselective cleavage of the cyclobutanol (B46151) ring. sci-hub.se
Intramolecular Michael Addition: The cyclization of γ,δ-unsaturated hydroperoxides containing an electron-deficient alkene can be achieved through an intramolecular oxa-Michael reaction. nih.gov This base-catalyzed reaction forms the 1,2-dioxane ring and has been used to synthesize analogs of biologically active natural products. nih.gov
Table 2: Methodologies for 1,2-Dioxane Ring Formation
| Methodology | Key Reagents/Catalysts | Key Features |
| Intramolecular Alkylation of Hydroperoxyacetals | O3, KHMDS, 18-crown-6 | Stereospecific, good for asymmetric synthesis. nih.gov |
| Palladium(II)-Catalyzed Cyclization | Pd(OAc)2, Ligand | Direct formation of functionalized dioxanes. nih.gov |
| Oxidative Ring Expansion of Cyclobutanols | Co(acac)2, O2 | Access to 1,2-dioxanols as precursors. sci-hub.se |
| Intramolecular oxa-Michael Addition | Et3N, HNEt3Cl | Base-catalyzed cyclization of unsaturated hydroperoxides. nih.gov |
Synthesis of Libraries of Substituted this compound Analogs for Research Purposes
The synthesis of libraries of substituted this compound analogs is crucial for medicinal chemistry research, enabling the exploration of structure-activity relationships (SAR) and the identification of new therapeutic leads. While the total synthesis of a single complex natural product is a significant achievement, the ability to generate a diverse collection of related structures provides deeper insights into their biological function.
By leveraging the modular synthetic strategies developed for natural products like the peroxyplakoric acids, researchers can systematically vary the substituents on the 1,2-dioxane core. For example, using the palladium-catalyzed coupling approach, a common 1,2-dioxane intermediate can be reacted with a library of different side-chain precursors to generate a range of analogs. unl.edu
Similarly, the methodologies for installing the 1,2-dioxane moiety can be adapted to accommodate various starting materials, leading to analogs with different substitution patterns. For instance, the oxidative ring expansion of a library of substituted cyclobutanols could, in principle, yield a corresponding library of 1,2-dioxanols, which can then be converted to the desired this compound analogs. sci-hub.se
The synthesis of simplified analogs of peroxyplakoric acid has been reported, where different methods for constructing the 1,2-dioxane core were employed to assess their scope and limitations for creating antimalarial compounds. researchgate.net These studies, which often involve the preparation of a series of related compounds, are foundational to the concept of library synthesis for research purposes. The development of efficient, one-pot procedures for generating derivatives of 1,3-dioxan-5-one, a related structural motif, highlights the ongoing interest in creating libraries of such heterocyclic compounds for biological screening. researchgate.net
Future Directions and Emerging Research Themes for 1,2 Dioxan 3 One
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of the 1,2-dioxane (B1202867) ring system remains a central challenge, requiring methods that are not only efficient but also highly selective, particularly concerning stereochemistry. Current research points towards several promising future directions.
One major avenue is the development of new catalytic systems. While metal-catalyzed and organocatalytic routes have been established for the synthesis of cyclic peroxides, the search for novel catalysts that offer higher yields and greater enantioselectivity continues. rsc.org For instance, the use of cobalt complexes like bis(1-morpholinocarbamoyl-4,4-dimethyl-1,3-pentanedio-nato)cobalt(II) has shown promise in the peroxidation of dienes to form 1,2-dioxanes. rsc.org Future work will likely focus on designing more sophisticated catalysts, potentially inspired by enzymatic systems, to control the intricate stereochemistry often found in bioactive natural peroxides.
Furthermore, asymmetric synthesis strategies are critical for accessing specific stereoisomers of 1,2-dioxan-3-one derivatives, which is often crucial for biological activity. Methodologies such as the stereospecific intramolecular alkylation of a hydroperoxyacetal have been successfully employed to create the 1,2-dioxane core of natural products. researchgate.net Future research will likely expand upon these strategies, exploring new chiral auxiliaries, catalysts, and reaction pathways to achieve even greater control over the three-dimensional structure of the target molecules.
| Synthetic Strategy | Key Features & Advantages | Representative Research Focus |
| Novel Catalysis | Utilizes advanced metal-organic or organocatalysts for improved yield and stereoselectivity. rsc.org | Design of biomimetic catalysts for enantioselective peroxidation. |
| Cascade Reactions | Combines multiple reaction steps into a single operation, enhancing efficiency. csic.es | Development of multicomponent reactions to build complex dioxane-fused heterocycles. csic.es |
| Asymmetric Synthesis | Employs chiral starting materials or catalysts to produce specific enantiomers/diastereomers. researchgate.net | Intramolecular alkylation of chiral hydroperoxides to control ring stereochemistry. researchgate.net |
| Green Chemistry Approaches | Uses environmentally benign solvents and catalysts, such as water or gluconic acid. sioc-journal.cnclockss.org | Tandem Knoevenagel condensation and Michael additions in aqueous media. clockss.org |
Investigation of Photocatalytic and Electrocatalytic Approaches in this compound Chemistry
Harnessing light and electrical energy to drive chemical reactions offers a sustainable and powerful alternative to traditional thermal methods. The application of photocatalysis and electrocatalysis to the synthesis and modification of 1,2-dioxanes is a burgeoning research area.
Photocatalysis utilizes light-sensitive molecules (photocatalysts) to initiate reactions under mild conditions. researchgate.net This approach can generate highly reactive radical intermediates from simple starting materials. sigmaaldrich.com For instance, photochemical methods using catalysts like Eosin Y under visible light have been used for the acetalization of aldehydes, a related transformation. organic-chemistry.org Future research could adapt these principles to construct the this compound ring, potentially through the photocatalytic generation of oxygen-centered radicals or by activating substrates for cycloaddition reactions with singlet oxygen. uni-regensburg.dersc.org
Electrocatalysis uses an electric potential to drive oxidation or reduction reactions, often with the help of a catalyst. organic-chemistry.org This technique offers high levels of control over reaction conditions and avoids the need for stoichiometric chemical oxidants or reductants. organic-chemistry.org An electrochemical method for synthesizing 1,2-dioxolanes and 1,2-dioxanes from donor-acceptor cyclopropanes has been demonstrated, proceeding through the anodic oxidation of the strained carbocycle to generate a reactive radical cation. researchgate.net A recently developed electro-acidic catalytic cascade reaction efficiently converts ethylene (B1197577) glycol into a 1,4-dioxane (B91453) derivative, highlighting the potential of combining electrochemistry with other catalytic methods. chinesechemsoc.org Extending these electrocatalytic concepts to suitable precursors could provide a novel and efficient pathway to this compound and its analogs.
| Approach | Driving Force | Key Advantages | Potential Application for this compound |
| Photocatalysis | Visible Light | Mild reaction conditions, generation of radical intermediates, high selectivity. researchgate.netsigmaaldrich.com | [2+2+2] cycloadditions involving singlet oxygen; activation of substrates for ring formation. |
| Electrocatalysis | Electricity | Avoids chemical oxidants/reductants, precise control over reactivity, sustainable. organic-chemistry.org | Oxidative cyclization of hydroperoxy acids; C-C bond cleavage of strained precursors followed by oxygen insertion. researchgate.net |
Development of Advanced Analytical Techniques for this compound Characterization
As more complex and novel this compound architectures are synthesized, the need for powerful analytical techniques to confirm their structure, purity, and quantify their presence in various matrices becomes paramount. The inherent instability of the peroxide bond presents unique analytical challenges.
Currently, the characterization of cyclic peroxides and related dioxane structures relies heavily on a combination of chromatographic and spectroscopic methods. Techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) are essential for separating compounds from complex mixtures. itrcweb.org Coupling these separation techniques with Mass Spectrometry (MS), particularly tandem MS (MS/MS) or High-Resolution Mass Spectrometry (HRMS), provides the sensitivity and specificity needed for confident identification and structural elucidation. itrcweb.orgmdpi.com For determining the precise three-dimensional arrangement of atoms, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard, with 2D NMR experiments being crucial for establishing stereochemistry. csic.es
Future research will likely focus on enhancing the capabilities of these existing methods and developing new ones.
Improved MS Fragmentation Studies: Developing a deeper understanding of how this compound derivatives fragment within a mass spectrometer can lead to more reliable identification methods, especially for distinguishing between isomers.
Hyphenated Techniques: The interface of different analytical techniques, such as LC-NMR-MS, could provide an unparalleled level of structural information from a single analysis.
Sensitive Detection Methods: For applications in biological systems or environmental monitoring, developing methods with extremely low detection limits is crucial. This may involve creating specific fluorescent probes that react with the this compound core or advancing techniques like Solid Phase Extraction (SPE) to pre-concentrate samples. clu-in.org
| Analytical Technique | Information Provided | Future Development Focus |
| GC/LC-MS/MS | Separation, molecular weight, and structural fragments. High sensitivity and selectivity. itrcweb.org | Development of targeted analysis methods for specific this compound derivatives. |
| High-Resolution MS (HRMS) | Exact mass measurement, enabling determination of elemental composition. | Non-target screening to identify novel or unexpected peroxide compounds in complex samples. itrcweb.org |
| NMR Spectroscopy (1D & 2D) | Definitive structural elucidation, including connectivity and stereochemistry. csic.es | Advanced pulse sequences and computational prediction of NMR spectra to resolve complex structures. |
| X-ray Crystallography | Unambiguous determination of solid-state structure and absolute stereochemistry. csic.es | Application to newly synthesized crystalline derivatives to confirm computational models. |
In Silico Design and Prediction of Novel this compound Architectures
Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. These methods allow researchers to design and evaluate new molecules virtually, saving significant time and resources in the laboratory. globalresearchonline.netinnovareacademics.in For this compound, this approach offers the ability to predict the properties and potential biological activities of new derivatives before they are synthesized.
A key in silico technique is molecular docking , where a computer model of a candidate molecule is "docked" into the binding site of a target protein (e.g., an enzyme in a malarial parasite). scielo.org.mxresearchgate.net This allows for the prediction of binding affinity and the identification of key interactions, helping to prioritize which compounds are most likely to be effective and should be synthesized. scielo.org.mx
Another powerful approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. diva-portal.org These are statistical models that correlate the chemical structure of a series of compounds with their measured biological activity. Once a reliable QSAR model is built, it can be used to predict the activity of new, unsynthesized molecules, guiding the design of more potent analogs. diva-portal.org
Furthermore, computational methods like Density Functional Theory (DFT) can be used to calculate the fundamental electronic and structural properties of molecules. ijcce.ac.ir This can help in understanding reaction mechanisms, predicting stability, and designing molecules with specific electronic properties. A recent study demonstrated the use of a computational model based on the Iterative Stochastic Elimination (ISE) algorithm to predict the energetic potential of new cyclic peroxides, showcasing a novel application of in silico tools for safety and property prediction. nih.gov
Future research will integrate these computational approaches more deeply into the discovery pipeline for this compound derivatives. By combining molecular docking, QSAR, and advanced quantum chemical calculations, researchers can create a highly efficient, iterative cycle of design, prediction, synthesis, and testing to accelerate the development of novel compounds with desired properties. nih.gov
Q & A
Basic Research Questions
Q. What established methods are used to synthesize 1,2-Dioxan-3-one, and what experimental parameters are critical for reproducibility?
- Methodological Answer : The synthesis of this compound typically involves cyclization reactions of γ-keto acids or oxidation of diols under controlled conditions. Key parameters include:
- Temperature : Optimal ranges (e.g., 80–120°C) to avoid decomposition .
- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance ring closure efficiency.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be structured?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1750 cm⁻¹) and ether (C-O-C) vibrations (~1100 cm⁻¹) .
- NMR : Use ¹³C NMR to resolve ring carbons (e.g., C3 ketone at ~210 ppm) and ¹H NMR for coupling patterns in the dioxane ring .
- MS : Fragmentation patterns (e.g., loss of CO₂) confirm molecular stability .
- Data Interpretation : Cross-reference with computational models (DFT) to validate spectral assignments .
Q. How do solvent systems influence the stability of this compound during experimental procedures?
- Methodological Answer :
- Polar Solvents : Acetonitrile or DMSO may stabilize the compound via hydrogen bonding but risk hydrolysis at elevated temperatures.
- Non-Polar Solvents : Toluene or hexane reduce degradation but require inert atmospheres to prevent oxidation .
- Experimental Design : Conduct stability assays using UV-Vis spectroscopy to monitor degradation kinetics under varying conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔfH) of this compound?
- Methodological Answer :
- Multi-Technique Validation : Combine bomb calorimetry for experimental ΔfH with DFT calculations to reconcile discrepancies .
- Error Analysis : Evaluate systematic biases (e.g., impurity levels in samples) using statistical tools (e.g., ANOVA) .
- Literature Review : Apply structured frameworks (e.g., EPA’s systematic review protocols) to assess data quality and relevance .
Q. What computational approaches are recommended for modeling reaction mechanisms involving this compound?
- Methodological Answer :
- DFT Studies : Optimize transition states for ring-opening reactions using B3LYP/6-31G(d) basis sets .
- Molecular Dynamics : Simulate solvent effects on decomposition pathways (e.g., aqueous vs. non-aqueous environments) .
- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Q. What strategies effectively validate the purity of this compound in complex reaction mixtures?
- Methodological Answer :
- Chromatographic Separation : Use reverse-phase HPLC with UV detection (λ = 254 nm) to isolate the compound from byproducts .
- Quantitative NMR : Employ qNMR with internal standards (e.g., TMS) for absolute quantification .
- Cross-Referencing : Validate against high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. How should multi-parametric experimental designs be structured to study degradation pathways of this compound under varying conditions?
- Methodological Answer :
- Factorial Design : Test variables (pH, temperature, catalysts) using a 2³ factorial matrix to identify interaction effects .
- Analytical Workflow : Couple in-situ FTIR for real-time monitoring with post-reaction GC-MS to track intermediate species .
- Data Synthesis : Use principal component analysis (PCA) to correlate degradation rates with experimental parameters .
Data Presentation and Analysis
-
Table 1 : Comparison of Synthesis Methods for this compound
Method Yield (%) Key Conditions Validation Technique References Cyclization of γ-keto acid 65–75 BF₃·Et₂O, 100°C, THF GC-MS, NMR Diol Oxidation 50–60 KMnO₄, H₂O, 80°C HPLC, IR -
Table 2 : Stability of this compound in Solvents
Solvent Degradation Rate (h⁻¹) Major Byproduct Analytical Method References Acetonitrile 0.02 CO₂ UV-Vis Toluene 0.005 None GC-MS
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
